BCR-ABL1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

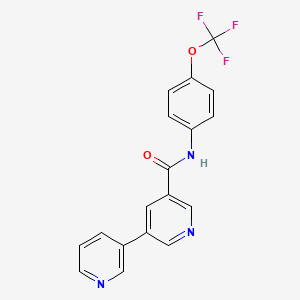

C18H12F3N3O2 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

5-pyridin-3-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H12F3N3O2/c19-18(20,21)26-16-5-3-15(4-6-16)24-17(25)14-8-13(10-23-11-14)12-2-1-7-22-9-12/h1-11H,(H,24,25) |

InChI Key |

VGZOEYFNUDMUIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of BCR-ABL1 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific small molecule inhibitor designated "BCR-ABL1-IN-1" is not documented in the public scientific literature. This guide therefore provides a comprehensive overview of the established mechanisms of action for well-characterized inhibitors of the BCR-ABL1 oncoprotein, which is the intended therapeutic target.

Introduction: The BCR-ABL1 Oncoprotein

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11).[1][2] This event creates the BCR-ABL1 fusion gene, which encodes a chimeric protein with constitutively active tyrosine kinase activity.[3] This aberrant activity is the primary driver of CML pathogenesis, leading to uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and genomic instability.[4][5]

The BCR-ABL1 protein activates a complex network of downstream signaling pathways crucial for leukemic transformation, including:

-

RAS/RAF/MAPK Pathway: Regulates cell proliferation and differentiation.[1][5]

-

PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.[5][6]

-

JAK/STAT Pathway: Involved in growth factor-independent survival and proliferation.[1][6]

The central role of the BCR-ABL1 kinase makes it an ideal target for molecularly targeted therapies. Tyrosine kinase inhibitors (TKIs) are designed to specifically block the ATP-binding site or allosteric sites on the ABL1 kinase domain, thereby inhibiting its function and inducing apoptosis in cancer cells.[7][8]

Core Mechanisms of Kinase Inhibition

Inhibitors of BCR-ABL1 are broadly classified based on their binding site and the conformational state of the kinase they target.

Type I Inhibition: Targeting the Active "DFG-in" Conformation

Type I inhibitors are ATP-competitive and bind to the active conformation of the ABL kinase domain. In this state, the highly conserved Asp-Phe-Gly (DFG) motif is oriented "in," allowing for ATP binding and phosphotransfer. Dasatinib and Bosutinib are prominent examples of this class.[2][9] By occupying the ATP pocket in its active state, they prevent the kinase from phosphorylating its substrates.

Type II Inhibition: Targeting the Inactive "DFG-out" Conformation

Type II inhibitors, such as Imatinib and Nilotinib, also bind to the ATP-binding site but specifically recognize and stabilize the inactive "DFG-out" conformation.[4][9] In this state, the DFG motif is flipped, sterically hindering ATP from binding and locking the kinase in a non-functional state. This mechanism can offer a higher degree of selectivity compared to Type I inhibitors.

Allosteric Inhibition: A Novel Mechanism

A newer class of inhibitors, known as STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitors, employs an allosteric mechanism. Asciminib, the first approved drug in this class, binds to the myristoyl pocket on the ABL kinase domain, a site distinct from the ATP-binding cleft.[10] This binding induces a conformational change that mimics the natural autoinhibitory regulation of the native ABL protein, effectively shutting down its catalytic activity. This unique mechanism allows Asciminib to be effective against mutations that confer resistance to ATP-competitive inhibitors, including the challenging T315I "gatekeeper" mutation.[10][11]

Caption: Mechanisms of BCR-ABL1 Kinase Inhibition.

Impact on Downstream Signaling Pathways

Successful inhibition of BCR-ABL1 kinase activity leads to the rapid dephosphorylation of its direct and indirect substrates. This event triggers a cascade of anti-leukemic effects by shutting down the constitutively active signaling pathways.

-

Inhibition of Proliferation: Deactivation of the RAS/RAF/MAPK and PI3K/AKT pathways leads to cell cycle arrest.

-

Induction of Apoptosis: The survival signals propagated by the PI3K/AKT/mTOR and JAK/STAT pathways are terminated, restoring the cell's ability to undergo programmed cell death.[1][12] This is often accompanied by the downregulation of anti-apoptotic proteins like BCL-2.[4]

-

Restoration of Normal Cellular Function: Inhibition of BCR-ABL1 can also reverse the abnormal adhesion and migration properties of CML cells.[1]

Caption: BCR-ABL1 Downstream Signaling Pathways.

Quantitative Data Presentation

The potency of various TKIs is typically measured by their half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of the target's activity.

| Inhibitor | Target Conformation | Wild-Type BCR-ABL1 IC50 (nM) | T315I Mutant BCR-ABL1 IC50 (nM) | Key Off-Targets |

| Imatinib | Inactive (DFG-out) | ~25-100 | >10,000 (Resistant) | KIT, PDGFR |

| Nilotinib | Inactive (DFG-out) | <20 | >10,000 (Resistant) | KIT, PDGFR |

| Dasatinib | Active (DFG-in) | <1 | >500 (Resistant) | SRC family, KIT |

| Bosutinib | Active (DFG-in) | ~1 | >1,000 (Resistant) | SRC family |

| Ponatinib | Active/Inactive | <0.5 | ~10-40 (Active) | VEGFR, FGFR, SRC |

| Asciminib | Allosteric | ~10-20 | ~20-50 (Active) | (Highly Selective) |

Note: IC50 values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources.[8][9][13][14]

Experimental Protocols

Protocol: Cellular BCR-ABL1 Autophosphorylation Assay

This assay quantifies the intracellular activity of BCR-ABL1 by measuring its autophosphorylation state in the presence of an inhibitor.

Objective: To determine the IC50 of a test compound against endogenous BCR-ABL1 in a cellular context.

Materials:

-

K562 or other BCR-ABL1-positive human CML cell line.[15]

-

RPMI-1640 medium with 10% FBS.

-

Test compound (e.g., this compound) and reference inhibitor (e.g., Imatinib).

-

96-well cell culture plates.

-

Cell lysis buffer.

-

Phospho-BCR-ABL1 (pY177) Sandwich ELISA kit.

Methodology:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitor. Treat cells for a defined period (e.g., 1-2 hours) at 37°C.[13]

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold lysis buffer to each well. Incubate on ice for 30 minutes.

-

ELISA Protocol: a. Coat ELISA plate wells with a capture antibody specific for total BCR-ABL1. b. Add cell lysates to the wells and incubate to allow BCR-ABL1 to bind. c. Wash the wells to remove unbound material. d. Add a detection antibody conjugated to HRP that specifically recognizes phosphorylated tyrosine 177 (pY177) of BCR. e. Wash again and add a colorimetric HRP substrate (e.g., TMB). f. Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: Normalize the signal to untreated controls. Plot the percentage of inhibition against the log concentration of the compound and fit a dose-response curve to calculate the IC50 value.

Protocol: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of an inhibitor in a mouse model.

Objective: To evaluate the in vivo efficacy of a test compound in a BCR-ABL1-driven leukemia model.

Materials:

-

Immunocompromised mice (e.g., CD-1 nu/nu or NOD/SCID).[16]

-

BCR-ABL1-positive cell line (e.g., K562).

-

Test compound formulated for in vivo administration (e.g., oral gavage).

-

Calipers for tumor measurement.

Methodology:

-

Tumor Implantation: Subcutaneously inject 5-10 million K562 cells into the flank of each mouse.[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into vehicle control and treatment groups.

-

Compound Administration: Administer the test compound and vehicle control according to a predetermined schedule (e.g., once daily by oral gavage).

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (calculated as (Length x Width²)/2) two to three times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.

-

Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Analyze survival data using Kaplan-Meier curves.

Caption: Experimental Workflow for a Cellular Kinase Assay.

Conclusion

The inhibition of the BCR-ABL1 oncoprotein is a cornerstone of targeted cancer therapy and a paradigm of successful drug development. The diverse mechanisms of action, from competitive ATP-site blockade of different kinase conformations to innovative allosteric inhibition, provide a powerful arsenal (B13267) against CML. Understanding these core mechanisms, downstream cellular consequences, and the robust experimental protocols used for their characterization is essential for the continued development of next-generation inhibitors that can overcome resistance and improve patient outcomes.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the BCR-ABL1 Inhibitor: BCR-ABL1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BCR-ABL1-IN-1, a potent inhibitor of the BCR-ABL1 tyrosine kinase. The information presented herein is intended to support research and drug development efforts targeting chronic myeloid leukemia (CML) and other BCR-ABL1-driven malignancies.

Chemical Structure and Properties

This compound is a phenylaminopyrimidine-based derivative with a molecular formula of C₁₈H₁₂F₃N₃O₂ and a molecular weight of 359.30 g/mol .[1] Its chemical identity is further defined by the following identifiers:

-

IUPAC Name: N-(4-(trifluoromethoxy)phenyl)-[2,2'-bipyridin]-4-carboxamide

-

SMILES String: O=C(C1=CN=CC(C2=CC=CN=C2)=C1)NC3=CC=C(C=C3)OC(F)(F)F[1]

-

CAS Number: 1488090-21-6[1]

The two-dimensional chemical structure of this compound is depicted below:

References

Discovery and Development of BCR-ABL1-IN-1: A Novel Kinase Inhibitor Targeting the Philadelphia Chromosome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the constitutively active BCR-ABL1 fusion protein, a tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of resistance, often due to mutations in the ABL1 kinase domain, necessitates the development of novel therapeutic agents. This technical guide details the discovery and preclinical development of BCR-ABL1-IN-1, a potent inhibitor of the ABL1 kinase. This document provides an overview of its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the BCR-ABL1 oncoprotein. This fusion protein exhibits deregulated tyrosine kinase activity, leading to the uncontrolled proliferation of hematopoietic cells and the inhibition of apoptosis. The development of BCR-ABL1 tyrosine kinase inhibitors (TKIs) has transformed CML into a manageable chronic disease for many patients. However, resistance to existing TKIs remains a significant clinical challenge.

This compound is a novel, potent, and selective inhibitor of the ABL1 kinase. Its discovery represents a significant advancement in the pursuit of more effective and durable treatment options for CML, particularly in cases of resistance to standard therapies. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this promising compound.

Discovery and Chemical Properties

This compound, also identified as "Example 74" in initial patent filings, is a small molecule inhibitor belonging to the 3-(Pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine class of compounds.

| Property | Value |

| IUPAC Name | N-(4-((trifluoromethyl)oxy)phenyl)-[3,3'-bipyridin]-5-ylcarboxamide |

| CAS Number | 1488090-21-6 |

| Molecular Formula | C18H12F3N3O2 |

| Molecular Weight | 359.30 g/mol |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ABL1 kinase domain of the BCR-ABL1 fusion protein. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive leukemogenesis. The constitutive kinase activity of BCR-ABL1 leads to the activation of several key signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which promote cell proliferation and survival. This compound effectively blocks these downstream signaling events.

Quantitative Data

The preclinical efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| ABL1 (64-515) | 8.7 |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Genotype | IC50 (nM) |

| Ba/F3-BCR-ABL1-WT | Wild-Type BCR-ABL1 | 30 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

ABL1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a stock solution of ATP in kinase buffer.

-

Dilute the recombinant ABL1 kinase enzyme to the desired concentration in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the ABL1 kinase, the substrate (e.g., a biotinylated peptide substrate), and the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding:

-

Culture Ba/F3 cells expressing wild-type BCR-ABL1 in appropriate media.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Western Blotting for Phospho-BCR-ABL1 and Downstream Signaling

This technique is used to detect the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Treat CML cell lines (e.g., K562) with various concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of BCR-ABL1 (p-BCR-ABL1) or other downstream targets (e.g., p-STAT5, p-CrkL) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Conclusion

This compound is a novel and potent inhibitor of the ABL1 kinase with significant preclinical activity against wild-type BCR-ABL1. The data presented in this guide demonstrate its ability to inhibit the enzymatic activity of ABL1 and the proliferation of CML cells at nanomolar concentrations. The detailed experimental protocols provide a framework for the continued investigation and development of this and similar compounds. Further studies are warranted to evaluate the efficacy of this compound against TKI-resistant mutants and in in vivo models of CML, with the ultimate goal of translating these promising preclinical findings into improved therapies for patients.

An In-depth Technical Guide to the Inhibition of the BCR-ABL1 Signaling Pathway by BCR-ABL1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML). Its dysregulated kinase activity drives aberrant downstream signaling, leading to uncontrolled cell proliferation and resistance to apoptosis. Targeted inhibition of the BCR-ABL1 kinase domain has revolutionized CML treatment. This technical guide provides a comprehensive overview of the BCR-ABL1 signaling pathway and the inhibitory action of BCR-ABL1-IN-1, a potent ABL1 inhibitor. This document details the core signaling cascades, presents quantitative data on the inhibitor's efficacy, and provides detailed protocols for key experimental assays relevant to the study of BCR-ABL1 inhibitors.

The BCR-ABL1 Signaling Pathway

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, harbors the BCR-ABL1 fusion gene. The resulting oncoprotein, BCR-ABL1, possesses a constitutively active ABL1 tyrosine kinase domain. This aberrant kinase activity is central to the pathogenesis of CML, driving malignant transformation through the activation of a complex network of downstream signaling pathways.

Key downstream pathways activated by BCR-ABL1 include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. BCR-ABL1 activates this cascade, leading to uncontrolled cell division.

-

PI3K/AKT/mTOR Pathway: This pathway plays a significant role in promoting cell survival, growth, and proliferation while inhibiting apoptosis.

-

JAK/STAT Pathway: Activation of this pathway contributes to the myeloproliferative phenotype of CML by promoting the survival and proliferation of hematopoietic cells.

The constitutive activation of these pathways by BCR-ABL1 leads to the characteristic features of CML, including excessive production of granulocytes and their precursors in the bone marrow and peripheral blood.

This compound: A Potent ABL1 Kinase Inhibitor

This compound is a small molecule inhibitor that targets the kinase activity of ABL1. By binding to the ABL1 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive CML.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.

| Target/Assay | IC50 Value (nM) |

| ABL1 Kinase (Biochemical Assay) | 8.7 |

| Ba/F3-BCR-ABL1-WT Cell Proliferation | 30 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BCR-ABL1 inhibitors.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to the ABL1 kinase domain.

Materials:

-

ABL1 Kinase (recombinant)

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer

-

Test Compound (this compound)

-

Assay Buffer

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the ABL1 kinase and the Eu-anti-Tag antibody in the assay buffer.

-

Tracer Solution: Prepare a solution of the Kinase Tracer in the assay buffer.

-

Assay Assembly:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm and 665 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the effect of an inhibitor on the proliferation of BCR-ABL1-positive cells.

Materials:

-

Ba/F3-BCR-ABL1-WT or K562 cells

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed the Ba/F3-BCR-ABL1-WT or K562 cells into the wells of a 96-well plate at a predetermined density and allow them to attach or acclimate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-CRKL

This method is used to assess the inhibition of BCR-ABL1 kinase activity within cells by measuring the phosphorylation status of its direct substrate, CRKL.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-CRKL, anti-CRKL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat K562 cells with various concentrations of this compound for a specified time. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-CRKL.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total CRKL and a loading control (e.g., β-actin) to ensure equal protein loading.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the ABL1 kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on downstream substrate proteins. This blockade of substrate phosphorylation effectively shuts down the aberrant signaling that drives the malignant phenotype of CML cells, ultimately leading to the inhibition of proliferation and induction of apoptosis.

Conclusion

This compound is a potent inhibitor of the BCR-ABL1 kinase, demonstrating significant activity in both biochemical and cellular assays. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and other BCR-ABL1 inhibitors. A thorough understanding of the BCR-ABL1 signaling pathway and the mechanisms of its inhibition is crucial for the continued development of targeted therapies for Chronic Myeloid Leukemia.

In Vitro Kinase Assay for BCR-ABL1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for evaluating the inhibitory activity of BCR-ABL1-IN-1 against the BCR-ABL1 fusion protein, a key target in chronic myeloid leukemia (CML). This document outlines the core methodologies, presents key quantitative data, and illustrates the associated signaling pathways and experimental workflows.

Introduction to BCR-ABL1 and In Vitro Kinase Assays

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL1 fusion gene. The protein product of this gene is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

In vitro kinase assays are fundamental tools in drug discovery for assessing the potency and selectivity of kinase inhibitors. These assays measure the enzymatic activity of a purified kinase in a controlled environment, allowing for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Quantitative Inhibition Data for this compound

The inhibitory potency of this compound has been quantified against the ABL1 kinase and in a cell-based assay. The following table summarizes the available data.

| Target/Assay | Parameter | Value | Notes |

| ABL1 (64-515) | IC50 | 8.7 nM | In vitro kinase assay with a truncated ABL1 construct.[1] |

| Ba/F3-BCR-ABL1-WT Cells | IC50 | 30 nM | Cell-based proliferation assay.[1] |

| BCR-ABL Tyrosine Kinase | pIC50 | 6.46 | In vitro kinase assay.[2] |

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 kinase phosphorylates a multitude of downstream substrates, activating several critical signaling cascades that contribute to the leukemic phenotype. The diagram below illustrates the major pathways involved.

Caption: Key signaling pathways activated by the BCR-ABL1 oncoprotein.

Experimental Protocol: In Vitro Kinase Assay for this compound

This section provides a detailed protocol for determining the IC50 value of this compound against the ABL1 kinase using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents

-

Recombinant human ABL1 kinase

-

Kinase substrate (e.g., ABLtide)

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro kinase assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare Kinase Buffer and keep it on ice.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.

-

Dilute the recombinant ABL1 kinase to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.[1]

-

Prepare a substrate/ATP mixture in Kinase Buffer. The ATP concentration should be at or near the Km for ABL1.

-

-

Assay Protocol (384-well plate format):

-

Add 1 µL of each this compound dilution (or DMSO for control wells) to the assay plate.

-

Add 2 µL of the diluted ABL1 kinase to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Mix the plate gently and incubate at room temperature for 60 minutes.[1]

-

-

Signal Detection:

-

Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.[1]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.[1]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This technical guide provides a comprehensive framework for conducting and understanding the in vitro kinase assay for the BCR-ABL1 inhibitor, this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for CML. Adherence to detailed experimental procedures and careful data analysis are crucial for obtaining accurate and reproducible results.

References

The Potent BCR-ABL1 Inhibitor Olverembatinib (GZD824): A Technical Guide for Leukemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: The compound "BCR-ABL1-IN-1" is not a publicly documented specific molecule. This guide will focus on a well-characterized, potent, and clinically relevant BCR-ABL1 inhibitor, Olverembatinib (also known as GZD824 or HQP1351) , as a representative example to fulfill the technical requirements of this request. Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) effective against wild-type BCR-ABL1 and various mutations, including the highly resistant T315I mutation.[1][2][3][4][5]

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[6] Targeting the BCR-ABL1 kinase with TKIs has revolutionized CML treatment. However, the emergence of drug resistance, often due to point mutations in the ABL1 kinase domain, particularly the T315I "gatekeeper" mutation, remains a significant clinical challenge.[5][7]

Olverembatinib (GZD824) is a novel, potent, and orally bioavailable pan-BCR-ABL1 inhibitor designed to overcome these resistance mechanisms.[1][2][3] This technical guide provides a comprehensive overview of Olverembatinib's mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation in a research setting.

Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL1.[2] Its chemical structure allows it to effectively inhibit the wild-type enzyme as well as a wide range of clinically relevant mutants, including the T315I mutation that confers resistance to first and second-generation TKIs.[1][3][5] By blocking the ATP-binding site, Olverembatinib prevents the autophosphorylation and activation of the BCR-ABL1 kinase, thereby inhibiting its downstream signaling pathways. This leads to the suppression of leukemic cell proliferation and the induction of apoptosis.[6][8]

The inhibition of BCR-ABL1 by Olverembatinib leads to the dephosphorylation of downstream effector proteins such as STAT5 (Signal Transducer and Activator of Transcription 5) and Crkl (Crk-like protein), which are crucial for the malignant phenotype of CML cells.[2][8]

Figure 1. Mechanism of Action of Olverembatinib.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of Olverembatinib (GZD824) and another novel inhibitor, CHMFL-ABL-053, for comparison.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (nM) | Reference |

| Olverembatinib (GZD824) | Bcr-Abl (WT) | 0.34 | Ba/F3 (Bcr-Abl WT) | 1.0 | [2][8] |

| Bcr-Abl (T315I) | 0.68 | Ba/F3 (Bcr-Abl T315I) | 1.0 (approx.) | [1][2][8] | |

| Bcr-Abl (other mutants) | Varies | Ba/F3 (various mutants) | Potent inhibition | [8] | |

| K562 (Bcr-Abl WT) | Potent inhibition | [2] | |||

| CHMFL-ABL-053 | ABL1 | 70 | K562 | 14 | [9][10][11] |

| SRC | 90 | KU812 | 25 | [9][10] | |

| p38 | 62 | MEG-01 | 16 | [9][10] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Model | Dosing | Outcome | Reference |

| Olverembatinib (GZD824) | K562 xenograft | 5 and 10 mg/kg/day (oral) | Dose-dependent tumor growth inhibition | [8] |

| Ba/F3 (Bcr-Abl WT) allograft | 20 mg/kg/day (oral) | Tumor growth suppression | [8] | |

| Ba/F3 (Bcr-Abl T315I) allograft | 1-20 mg/kg/day (oral, 10 days) | Significantly increased median survival | [1][3] | |

| CHMFL-ABL-053 | K562 xenograft | 50 mg/kg/day (oral) | Almost complete tumor progression suppression | [9][10][11] |

Experimental Protocols

Detailed methodologies for the evaluation of BCR-ABL1 inhibitors are provided below.

In Vitro BCR-ABL1 Kinase Inhibition Assay (Z'-Lyte™ Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of an inhibitor against recombinant BCR-ABL1 kinase.[12]

Materials:

-

Recombinant full-length human BCR-ABL1 (wild-type or mutant)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Tyr2 Peptide Substrate

-

ATP solution

-

Test inhibitor (e.g., Olverembatinib) dissolved in DMSO

-

Z'-Lyte™ Development Reagent and Stop Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the kinase and substrate diluted in kinase buffer.

-

Add 10 nL of the diluted inhibitor to the wells. Include a DMSO vehicle control.

-

Incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP solution (final concentration typically 5-10 µM).

-

Incubate for 2 hours at room temperature.

-

Add Development Reagent and incubate for 2 hours at room temperature.

-

Add Stop Reagent.

-

Read the plate on a fluorescence plate reader, measuring the emission ratio of Coumarin (445 nm) and Fluorescein (520 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Figure 2. Workflow for In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a BCR-ABL1 inhibitor.[13][14][15][16]

Materials:

-

BCR-ABL1 positive cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1)

-

Complete culture medium

-

Test inhibitor dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the test inhibitor in culture medium and add them to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the DMSO control and determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting the phosphorylation status of BCR-ABL1 and its downstream targets, STAT5 and Crkl, in leukemia cells treated with an inhibitor.[8]

Materials:

-

BCR-ABL1 positive cell lines

-

Test inhibitor dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BCR-ABL1, anti-BCR-ABL1, anti-phospho-STAT5, anti-STAT5, anti-phospho-Crkl, anti-Crkl, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to grow to a suitable density.

-

Treat cells with various concentrations of the inhibitor (e.g., 0.1-100 nM for Olverembatinib) or DMSO for a specified time (e.g., 4 hours).

-

Harvest and lyse the cells.

-

Quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Figure 3. Simplified BCR-ABL1 Downstream Signaling.

In Vivo Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a BCR-ABL1 inhibitor in vivo.[8][17][18][19]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old)

-

BCR-ABL1 positive cell line (e.g., K562 or Ba/F3-BCR-ABL1)

-

Sterile PBS and Matrigel (optional)

-

Test inhibitor formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Harvest cultured cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the animals for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test inhibitor (e.g., 5-20 mg/kg for Olverembatinib) or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice according to institutional guidelines and excise tumors for further analysis (e.g., Western blot, histology).

-

For survival studies, monitor mice until a pre-defined endpoint (e.g., tumor volume limit, significant weight loss).

Conclusion

Olverembatinib (GZD824) has demonstrated significant potency against wild-type and mutant BCR-ABL1, including the challenging T315I mutation, in both preclinical and clinical settings.[4][5] The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel BCR-ABL1 inhibitors. The comprehensive in vitro and in vivo characterization of such compounds is crucial for the development of next-generation therapies to overcome resistance and improve outcomes for patients with CML.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ascentage Pharma Releases Updated Data of its Novel BCR-ABL Inhibitor, HQP1351, in an Oral Presentation Nominated for "Best of ASH" [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. xcessbio.com [xcessbio.com]

- 11. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular imaging of Bcr-Abl phosphokinase in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Oncogenic Powerhouse: A Technical Guide to the BCR-ABL1 Fusion Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL).[1][2] This oncoprotein arises from the reciprocal translocation between chromosomes 9 and 22, resulting in the Philadelphia chromosome.[1][2][3] Its deregulated kinase activity drives a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation, resistance to apoptosis, and genomic instability.[1][4][5] This guide provides an in-depth technical overview of the BCR-ABL1 fusion protein, including its structure, function, and the signaling pathways it hijacks. It also details key experimental methodologies for its detection and quantification and summarizes crucial quantitative data relevant to research and drug development.

Molecular Biology of the BCR-ABL1 Fusion

The fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9 gives rise to the BCR-ABL1 fusion gene.[1][2][6] The resulting chimeric protein possesses constitutively active tyrosine kinase activity, a stark contrast to the tightly regulated nature of the native ABL1 kinase.[5][7]

Structure of the BCR-ABL1 Protein

The structure of the BCR-ABL1 protein is a composite of domains from both BCR and ABL1, with the specific combination determining its molecular weight and oncogenic potential.[7][8] Key domains include:

-

From BCR:

-

Coiled-coil (CC) domain: This N-terminal domain mediates oligomerization of the BCR-ABL1 protein, which is crucial for the trans-autophosphorylation and subsequent activation of its kinase activity.[5]

-

Serine/Threonine Kinase domain: While its exact role in the fusion protein's oncogenicity is still under investigation, this domain is retained in the common isoforms.

-

-

From ABL1:

-

SH3 domain: This domain is involved in negative regulation of the native ABL1 kinase. Its function is often dysregulated in the fusion protein.

-

SH2 domain: This domain binds to phosphorylated tyrosine residues and is critical for the interaction with downstream signaling molecules.[1][9]

-

Tyrosine Kinase (SH1) domain: This is the catalytic core of the protein, responsible for its phosphotransferase activity.[8]

-

Nuclear Localization Signal (NLS): This signal is often retained, influencing the subcellular localization of the fusion protein.[8]

-

The fusion results in the loss of the N-terminal "cap" region of ABL1, which normally plays a role in autoinhibition. This, combined with the oligomerization driven by the BCR coiled-coil domain, leads to the constitutive activation of the kinase.[5][7]

Isoforms of BCR-ABL1

Different breakpoints in the BCR gene result in several BCR-ABL1 protein isoforms with varying molecular weights and clinical associations.[1][10]

| Isoform | Molecular Weight | Associated Leukemia | Breakpoint in BCR Gene |

| p210 | 210 kDa | Chronic Myeloid Leukemia (CML)[6][11] | Major breakpoint cluster region (M-bcr)[12] |

| p190 | 190 kDa | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[13][14] | Minor breakpoint cluster region (m-bcr)[12] |

| p230 | 230 kDa | Chronic Neutrophilic Leukemia (CNL)[1] | Micro breakpoint cluster region (μ-bcr) |

While all three isoforms are constitutively active tyrosine kinases, they exhibit differences in their transforming potential and the specific signaling pathways they preferentially activate.[13][14] For instance, p190 is reported to have stronger transforming potency than p210 in some experimental models.[15]

Downstream Signaling Pathways

The constitutive kinase activity of BCR-ABL1 leads to the phosphorylation of a multitude of downstream substrates, activating several signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][4]

RAS/MAPK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation and differentiation. BCR-ABL1 activates this pathway through the phosphorylation of adaptor proteins like GRB2, which then recruits SOS, a guanine (B1146940) nucleotide exchange factor for RAS.[1][9][16] This leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[1][9]

Diagram 1: Activation of the RAS/MAPK pathway by BCR-ABL1.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and apoptosis. BCR-ABL1 activates PI3K, which in turn leads to the activation of AKT.[1][17] Activated AKT phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis.[1][18] The activation of this pathway is essential for BCR-ABL-mediated leukemogenesis.[17]

Diagram 2: Activation of the PI3K/AKT pathway by BCR-ABL1.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in growth factor-independent proliferation and resistance to apoptosis in CML cells.[1] BCR-ABL1 can directly and indirectly activate JAK2, which in turn phosphorylates and activates STAT proteins, particularly STAT5.[19][20] Activated STAT5 translocates to the nucleus and promotes the transcription of anti-apoptotic genes like BCL-XL and MCL-1.[1]

Diagram 3: Activation of the JAK/STAT pathway by BCR-ABL1.

Therapeutic Targeting of BCR-ABL1

The central role of BCR-ABL1 in driving CML pathogenesis made it an ideal target for molecularly targeted therapy. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML.

Mechanism of Action of Imatinib

Imatinib was the first TKI developed to specifically target the BCR-ABL1 kinase.[21] It acts as a competitive inhibitor at the ATP-binding site of the ABL1 kinase domain, stabilizing the inactive conformation of the kinase and preventing the phosphorylation of its substrates.[21][22][23] This blocks the downstream signaling cascades and induces apoptosis in BCR-ABL1-positive cells.[21]

Quantitative Efficacy of Tyrosine Kinase Inhibitors

The efficacy of TKIs is monitored by measuring the reduction in BCR-ABL1 transcript levels. A major molecular response (MMR) is defined as a 3-log reduction in BCR-ABL1 transcripts from a standardized baseline.[24]

| TKI | Patient Population | Timepoint | Major Molecular Response (MMR) Rate |

| Imatinib | Newly diagnosed CML-CP | 1 year | 18% - 58%[21] |

| Dasatinib | Newly diagnosed CML-CP (vs. Imatinib) | 5 years | Higher early molecular response (BCR-ABL1 ≤10% at 3 months) vs. Imatinib (84% vs. 64%)[25] |

| Nilotinib | Newly diagnosed CML-CP (vs. Imatinib) | 4 years | Higher estimated 4-year PFS in early responders (95.2% vs. 82.9%)[25] |

| Ponatinib | CML with T315I mutation | 12 months | ≤1% BCR::ABL1 in 23.1% - 44.1% (dose-dependent)[26] |

| Asciminib | Heavily pre-treated CML-CP | 12 months | 48%[24] |

Experimental Protocols

Accurate and sensitive detection and quantification of the BCR-ABL1 fusion gene and its transcripts are crucial for diagnosis, monitoring treatment response, and detecting minimal residual disease (MRD).[12][27]

Quantitative Real-Time PCR (RT-qPCR) for BCR-ABL1 Transcripts

RT-qPCR is the gold standard for monitoring BCR-ABL1 transcript levels.[27][28][29]

Objective: To quantify the amount of BCR-ABL1 fusion transcripts relative to a control gene (e.g., ABL1 or BCR).

Methodology:

-

RNA Extraction: Isolate total RNA from the patient's peripheral blood or bone marrow using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[29]

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers specific for the BCR-ABL1 fusion junction and the control gene.

-

A fluorescent probe (e.g., TaqMan probe) that binds to the target sequence.

-

DNA polymerase and dNTPs.

-

-

qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument measures the fluorescence emitted by the probe in each cycle, which is proportional to the amount of amplified product.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the BCR-ABL1 transcript and the control gene. The relative expression of BCR-ABL1 is calculated using the ΔΔCt method or by referring to a standard curve. Results are often reported on the International Scale (IS) to allow for inter-laboratory comparison.

Diagram 4: Workflow for RT-qPCR detection of BCR-ABL1 transcripts.

Fluorescence In Situ Hybridization (FISH) for the Philadelphia Chromosome

FISH is a cytogenetic technique used to visualize the t(9;22) translocation.

Objective: To detect the presence of the Philadelphia chromosome in interphase or metaphase cells.

Methodology:

-

Sample Preparation: Prepare slides with cells from the patient's bone marrow or peripheral blood.

-

Probe Hybridization: Use fluorescently labeled DNA probes that are specific to the BCR and ABL1 gene regions. A dual-color, dual-fusion probe strategy is commonly employed.

-

Denaturation and Hybridization: Denature the chromosomal DNA and the probes, then allow them to hybridize overnight.

-

Washing and Counterstaining: Wash the slides to remove unbound probes and counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Visualize the slides using a fluorescence microscope. In a normal cell, two separate red (ABL1) and two separate green (BCR) signals will be observed. In a Ph-positive cell, one red and one green signal will be separate, and two fusion signals (yellow or red/green) will be seen, indicating the juxtaposition of the BCR and ABL1 genes.

Western Blotting for BCR-ABL1 Protein

Western blotting allows for the detection and characterization of the BCR-ABL1 protein.

Objective: To detect the presence and determine the size (isoform) of the BCR-ABL1 protein.

Methodology:

-

Protein Extraction: Lyse cells from the patient sample or a cell line to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ABL1 or a BCR-ABL1 fusion-specific antibody.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The size of the detected protein band will indicate the BCR-ABL1 isoform.

Conclusion

The BCR-ABL1 fusion protein is a paradigm of oncoprotein addiction in cancer. A deep understanding of its molecular biology, the signaling pathways it dysregulates, and the methods for its detection are paramount for the continued development of effective therapies and the management of patients with CML and Ph+ ALL. The success of TKIs targeting BCR-ABL1 has ushered in the era of personalized medicine in oncology, and ongoing research continues to uncover new vulnerabilities and strategies to overcome therapeutic resistance.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCR-ABL Fusion Proteins: A Breakthrough in Disease Diagnosis [immunostep.com]

- 3. The silent players: Atypical BCR-ABL isoforms as biomarkers and therapeutic hurdles in CML pathogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. differencebetween.com [differencebetween.com]

- 12. BCR-ABL1 Screening RT PCR OncoScreen Kit | Mylab [mylabglobal.com]

- 13. The P190, P210, and P230 forms of the BCR/ABL oncogene induce a similar chronic myeloid leukemia-like syndrome in mice but have different lymphoid leukemogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Role of BCR-ABL1 isoforms on the prognosis of Philadelphia chromosome positive acute lymphoblastic leukemia in the tyrosine kinase inhibitor era: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Transformation of hematopoietic cells by BCR/ABL requires activation of a PI‐3k/Akt‐dependent pathway | The EMBO Journal [link.springer.com]

- 18. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting the JAK2-STAT5 pathway in CML - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting BCR-ABL1-positive leukaemias: a review article | Cambridge Prisms: Precision Medicine | Cambridge Core [cambridge.org]

- 27. Guidelines for the measurement of BCR-ABL1 transcripts in chronic myeloid leukaemia. — Department of Oncology [oncology.ox.ac.uk]

- 28. Guidelines for the measurement of BCR‐ABL1 transcripts in chronic myeloid leukaemia | Semantic Scholar [semanticscholar.org]

- 29. BCR::ABL1 – QRTPCR – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]

Preliminary Studies on BCR-ABL1 Inhibition: A Technical Guide Based on Imatinib

Disclaimer: Initial searches for the specific compound "BCR-ABL1-IN-1" did not yield any public data. This suggests that it may be a placeholder, an internal designation, or a very novel compound not yet described in scientific literature. To fulfill the core requirements of this request, this guide will focus on Imatinib , the first-in-class and extensively studied BCR-ABL1 tyrosine kinase inhibitor, as a representative molecule for preclinical studies in this target class.

This technical guide provides an in-depth overview of the preclinical evaluation of Imatinib, targeting researchers, scientists, and drug development professionals. It includes quantitative data on its in vitro efficacy, summaries of in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action

The BCR-ABL1 fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), possesses constitutively active tyrosine kinase activity. This aberrant activity drives multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1] Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL1 kinase domain.[2][3] By binding to the inactive conformation of the kinase, it prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on various substrates, thereby blocking the initiation of downstream signaling cascades.[2][4] The primary pathways inhibited include the RAS/RAF/MAPK, JAK/STAT, and PI3K/AKT/mTOR pathways, which are crucial for leukemic cell proliferation and survival.[1][5]

References

The Researcher's Guide to BCR-ABL1 Inhibitor Screening: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential methodologies and data analysis techniques for the screening and evaluation of BCR-ABL1 inhibitors. Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL1 tyrosine kinase, making it a critical target for therapeutic intervention. This document outlines detailed experimental protocols, presents key quantitative data for prominent inhibitors, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding and more effective drug discovery process.

Core Concepts in BCR-ABL1 Inhibitor Screening

The development of BCR-ABL1 inhibitors has revolutionized the treatment of CML. The screening process for new chemical entities typically involves a multi-tiered approach, beginning with high-throughput biochemical assays to identify initial hits, followed by cell-based assays to determine on-target activity and cytotoxicity, and culminating in in vivo studies to assess efficacy and pharmacokinetic profiles.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a BCR-ABL1 inhibitor. The following tables summarize the IC50 values for several key BCR-ABL1 inhibitors against the wild-type kinase and clinically relevant mutants.

Table 1: IC50 Values of Selected BCR-ABL1 Inhibitors Against Wild-Type BCR-ABL1

| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line |

| Imatinib | 400 | 500 | Ba/F3 |

| Nilotinib | <20 | 20-30 | K562, Ba/F3 |

| Dasatinib | 0.6 - 1.1 | 1-3 | Ba/F3 |

| Bosutinib | 1.2 | 8 | Ba/F3 |

| Ponatinib | 0.37 | 0.5 | Ba/F3 |

| BCR-ABL-IN-1 | pIC50: 6.46 | - | - |

Note: IC50 values can vary depending on the specific assay conditions and cell line used. pIC50 is the negative logarithm of the IC50 value.

Table 2: Fold Increase in IC50 of Selected BCR-ABL1 Inhibitors Against Common Mutants (Relative to Wild-Type)

| Mutation | Imatinib | Nilotinib | Dasatinib |

| G250E | 6.8 | 3.5 | 1.8 |

| Y253H | 18.2 | 2.5 | 1.3 |

| E255K | >125 | 15.3 | 2.8 |

| T315I | >125 | >150 | >333 |

| M351T | 3.6 | 1.8 | 1.0 |

| F359V | 2.5 | 1.8 | 1.0 |

Data compiled from multiple sources. The fold increase indicates the level of resistance conferred by the mutation.

Signaling Pathways and Experimental Workflows

Understanding the BCR-ABL1 signaling network and the typical workflow for inhibitor screening is fundamental for rational drug design and evaluation.

Figure 1: Simplified BCR-ABL1 Signaling Pathways.

Figure 2: Typical Workflow for BCR-ABL1 Inhibitor Screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the screening process.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant BCR-ABL1 enzyme

-

Substrate (e.g., Abltide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute the BCR-ABL1 enzyme, substrate, ATP, and test compounds to the desired concentrations in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

-

Add 2 µL of the diluted enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus the kinase activity.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

BCR-ABL1 positive cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cellular Phosphorylation Assay: Western Blot Analysis

This method detects the phosphorylation status of BCR-ABL1 and its downstream targets within the cell.

Materials:

-

BCR-ABL1 positive cell line (e.g., K562)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-BCR (Tyr177), anti-phospho-ABL1 (Tyr245), anti-total ABL1)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat K562 cells with test compounds for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the level of protein phosphorylation.

In Vivo Efficacy Study: K562 Xenograft Model

This in vivo model is used to evaluate the anti-tumor activity of BCR-ABL1 inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

K562 cells

-

Matrigel (optional)

-

Test compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of K562 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection or oral gavage).[3]

-

Efficacy Assessment: Measure the tumor volume with calipers every 2-3 days.[2]

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI). Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The screening and development of BCR-ABL1 inhibitors require a systematic and multi-faceted approach. This guide provides the foundational knowledge and detailed protocols for the key assays involved in this process. By adhering to these methodologies and carefully analyzing the quantitative data, researchers can effectively identify and characterize novel and potent BCR-ABL1 inhibitors, ultimately contributing to the advancement of CML therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of BCR-ABL1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro evaluation of BCR-ABL1 inhibitors, exemplified by the hypothetical inhibitor BCR-ABL1-IN-1. It includes methodologies for assessing kinase inhibition, cellular proliferation, apoptosis induction, and target modulation through western blotting. Quantitative data for known inhibitors are presented for comparative purposes, and key experimental workflows and signaling pathways are visualized.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various BCR-ABL1 inhibitors and the induction of apoptosis in BCR-ABL1 positive cell lines. This data serves as a benchmark for evaluating the potency of new chemical entities like this compound.

Table 1: IC50 Values of Selected BCR-ABL1 Inhibitors

| Compound | BCR-ABL1 WT IC50 (nM) | BCR-ABL1 T315I IC50 (nM) | Cell Line | Reference |

| Imatinib | 176 | >100,000 | Ba/F3 | [1] |

| Nilotinib (B1678881) | 28 | - | c-ABL | [2] |

| Dasatinib | 0.5 - 9 | - | K562, c-ABL | [2][3] |

| Asciminib (B605619) | 0.9 | - | K562 | [3] |

| AK-HW-90 (2b) | 0.701 | 0.651 | Recombinant | [1] |

| HG-7-85-01 | - | Potent Inhibition | Ba/F3 | [4] |

Specific IC50 not provided, but described as a potent inhibitor.

Table 2: Induction of Apoptosis by BCR-ABL1 Inhibitors

| Cell Line | Treatment | Duration (hours) | Apoptosis (% of cells) | Reference |

| Primary CD34+ CML-CP cells | 2 µM Imipramine Blue | 72 | 63 ± 16 | [5] |

| K562 | CGP 57148 (Imatinib) | 24 | Increased subdiploid DNA | [6] |

| BCR-ABL1+ cell lines | CGP57148B (Imatinib) | 16-24 | Induction of apoptosis | [7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL1 kinase.

Materials:

-

Recombinant BCR-ABL1 enzyme

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[8]

-

ATP

-

Peptide substrate (e.g., biotin-EAIYAAPFAKKK-amide)[4]

-

This compound (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[4][9]

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[4]

-

Add 2.5 µL of recombinant BCR-ABL1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.[4]

-

Incubate the reaction for 60 minutes at 30°C.[4]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.[4][9]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[4]

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of BCR-ABL1-positive cancer cells.

Materials:

-

BCR-ABL1-positive cell line (e.g., K562, Ba/F3-p210)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well cell culture plates

-